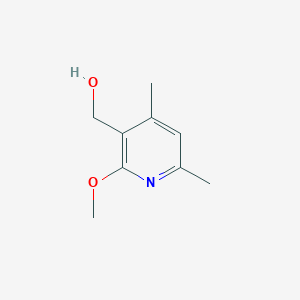

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

Descripción

Key Identifiers

Classification

- Parent class : Pyridine derivatives

- Subclass : Methoxypyridinemethanols

- Functional groups : Methoxy, hydroxymethyl, methyl

The numbering of the pyridine ring follows IUPAC conventions, with the methoxy group at position 2, methyl groups at positions 4 and 6, and the hydroxymethyl group at position 3 (Figure 1).

Overview of Pyridine-Based Hydroxymethyl Compounds

Pyridine derivatives bearing hydroxymethyl groups are pivotal in organic synthesis due to their bifunctional reactivity. A comparative analysis of select analogs is provided in Table 1.

The hydroxymethyl group in these compounds enables diverse transformations:

- Esterification : Conversion to chloromethyl derivatives for alkylation reactions.

- Coordination chemistry : Chelation of metal ions in catalytic systems.

- Biocatalysis : Enzymatic oxidation or reduction in green chemistry applications.

In (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol, the additional methyl and methoxy groups confer unique solubility and stability profiles, making it preferable for reactions requiring controlled steric environments.

Propiedades

IUPAC Name |

(2-methoxy-4,6-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYLNWHYDHWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CO)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Compound Overview

| Parameter | Value |

|---|---|

| Chemical Name | (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol |

| CAS Number | 26413-74-1 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.2 g/mol |

| Purity (commercial) | ≥95% |

The synthesis of (2-methoxy-4,6-dimethylpyridin-3-yl)methanol generally involves the functionalization of a dimethylpyridine core, followed by the introduction of methoxy and hydroxymethyl groups. Common strategies in the literature for pyridine derivatives include:

Detailed Preparation Methods

Multi-Step Synthesis via Pyridine Carboxaldehyde Reduction

A well-documented approach involves the reduction of a pyridine-3-carboxaldehyde derivative to the corresponding alcohol. This method is supported by research on similar compounds, such as (4-methoxy-5,6-dimethylpyridin-3-yl)methanol, which shares a closely related structure.

Stepwise Procedure:

- Synthesis of 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde:

- Reduction to (2-methoxy-4,6-dimethylpyridin-3-yl)methanol:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | POCl₃/DMF or n-BuLi/DMF, -78°C to RT | 60–80 | Formylation of pyridine ring |

| 2 | NaBH₄, MeOH or THF, 0–25°C, 1–2 h | 55 | Reduction to alcohol |

Key Findings:

Alternative Synthetic Routes

Other synthetic routes explored in the literature for related pyridine alcohols include:

- Transition Metal-Catalyzed Cross-Coupling: Introduction of functional groups via Suzuki or Stille coupling, followed by reduction or further functionalization.

- Direct Nucleophilic Substitution: Use of nucleophiles to introduce the methoxy group, followed by selective oxidation and reduction steps.

However, these methods are less commonly reported for this specific compound due to regioselectivity challenges and lower overall yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Formylation + NaBH₄ Reduction | POCl₃/DMF, NaBH₄ | ~55 | Selective, scalable | Multi-step, moderate yield |

| Cross-coupling + Functional Group Manipulation | Pd-catalyst, organoboron | Variable | Versatile for derivatives | Regioselectivity, complexity |

| Direct Nucleophilic Substitution | NaOMe, MeOH | Variable | Simpler for some derivatives | Not always applicable |

Research Findings and Practical Considerations

- The most reliable and scalable method is the reduction of a formylated pyridine precursor using sodium borohydride.

- Reaction conditions are generally mild, and the process can be performed on a multigram scale.

- Alternative routes may be explored for specific derivatives or for optimization of yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the methoxy group, resulting in a different pyridine derivative.

Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is a pyridine derivative without the methoxy group.

Substitution: The products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exerts its effects involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions or biological studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituted Pyridine Derivatives

The compound belongs to a class of pyridine alcohols with varying substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties and Reactivity

- Lipophilicity: The presence of methyl and methoxy groups in (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol increases lipophilicity compared to unsubstituted pyridine alcohols. However, halogenated analogs like [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibit higher polarity due to electronegative Cl/F atoms .

- Synthetic Utility: Weinreb amide intermediates (e.g., N-methoxy-N,4,6-trimethylnicotinamide) are commonly used to synthesize pyridine alcohols, as demonstrated in the preparation of 3-(dimethylamino)-1-(4,6-dimethylpyridin-3-yl)propan-1-one . This method contrasts with direct condensation routes used for simpler derivatives like (6-methoxypyridin-2-yl)methanol .

- Stability : Halogenated derivatives show enhanced stability under acidic conditions but are prone to nucleophilic substitution at chlorine sites . In contrast, the methoxy and methyl groups in the target compound confer resistance to oxidation .

Challenges in Comparative Analysis

- Structural vs.

- Data Gaps: Compounds like (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol are marked as discontinued in commercial catalogs, limiting experimental validation .

Actividad Biológica

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be represented as follows:

- IUPAC Name : (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

The biological activity of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell signaling and proliferation.

Biological Activity Overview

Research has indicated several key areas where (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exhibits biological activity:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : In vitro studies have shown that it possesses antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Antioxidant Activity

A study reported that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exhibited significant antioxidant properties in a DPPH radical scavenging assay. The IC50 value was determined to be 25 µg/mL, indicating a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Antimicrobial Studies

In a series of antimicrobial tests, the compound was evaluated against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.